Positional Isomer Effect: 3,4-Dimethoxy vs. 2,3-Dimethoxy Substitution Drives Divergent M. tuberculosis Lumazine Synthase Potency
The target compound (22, 3,4-dimethoxy) and its closest positional isomer (21, 2,3-dimethoxy) were evaluated head-to-head in the same study against M. tuberculosis lumazine synthase (Mtb LS). Compound 21 (2,3-diOMe) exhibits a Ki of 9.6 ± 4.5 μM, whereas compound 22 (3,4-diOMe, the target compound) yields a Ki of 32 ± 16 μM, representing an approximately 3.3-fold loss in potency simply by relocating one methoxy group [1]. This demonstrates that the 2,3-substitution pattern is pharmacophorically favored for Mtb LS inhibition, while the 3,4-substitution pattern may be selected when attenuated Mtb potency or differential selectivity is desired [1].
| Evidence Dimension | Inhibitory potency (Ki) against Mycobacterium tuberculosis lumazine synthase |
|---|---|
| Target Compound Data | Ki = 32 ± 16 μM (mixed inhibition mode) |
| Comparator Or Baseline | Compound 21 (2,3-dimethoxy positional isomer): Ki = 9.6 ± 4.5 μM (mixed inhibition mode) |
| Quantified Difference | Compound 21 is ~3.3-fold more potent (lower Ki) than compound 22 |
| Conditions | Recombinant M. tuberculosis lumazine synthase; enzyme kinetic assay measuring initial velocity at varying substrate concentrations; Ki determined by global fitting of Michaelis–Menten and inhibition models [1] |
Why This Matters
For researchers requiring a lumazine synthase inhibitor with attenuated Mtb potency—e.g., as a selectivity control or for probing species-specific binding pocket differences—compound 22 provides a defined, quantitatively characterized alternative to the more potent 2,3-isomer.
- [1] Talukdar A, Breen M, Bacher A, Illarionov B, Fischer M, Georg G, Ye QZ, Cushman M. Discovery and development of a small molecule library with lumazine synthase inhibitory activity. J Org Chem. 2009;74(15):5123-5134 (Table 1, compounds 21 and 22). doi:10.1021/jo900238q View Source
